2-chloroethyl N-(4-bromophenyl)carbamate 2-chloroethyl N-(4-bromophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 25203-37-6
VCID: VC16049429
InChI: InChI=1S/C9H9BrClNO2/c10-7-1-3-8(4-2-7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13)
SMILES:
Molecular Formula: C9H9BrClNO2
Molecular Weight: 278.53 g/mol

2-chloroethyl N-(4-bromophenyl)carbamate

CAS No.: 25203-37-6

Cat. No.: VC16049429

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

2-chloroethyl N-(4-bromophenyl)carbamate - 25203-37-6

Specification

CAS No. 25203-37-6
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
IUPAC Name 2-chloroethyl N-(4-bromophenyl)carbamate
Standard InChI InChI=1S/C9H9BrClNO2/c10-7-1-3-8(4-2-7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13)
Standard InChI Key WIWWEOXZPMCYEG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)OCCCl)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 4-bromophenyl group linked to a carbamate moiety via an amine bond. The carbamate group consists of a 2-chloroethyl ester, contributing to its reactivity. Key structural descriptors include:

  • IUPAC Name: 2-Chloroethyl N-(4-bromophenyl)carbamate

  • SMILES: C1=CC(=CC=C1NC(=O)OCCCl)Br

  • InChI Key: WIWWEOXZPMCYEG-UHFFFAOYSA-N

  • Molecular Formula: C₉H₉BrClNO₂ .

The para-substitution of bromine distinguishes it from its meta-substituted analog (3-bromophenyl variant), influencing electronic and steric properties.

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺277.95781149.7
[M+Na]⁺299.93975152.9
[M+NH₄]⁺294.98435154.3
[M-H]⁻275.94325150.2

These data aid in mass spectrometry-based identification and purity assessment.

Synthesis and Preparation

General Synthesis Protocol

The compound is synthesized via nucleophilic acyl substitution between 4-bromoaniline and 2-chloroethyl chloroformate. A typical procedure involves:

  • Reactants: 4-Bromoaniline (1 equiv), 2-chloroethyl chloroformate (1.2 equiv).

  • Solvent: Anhydrous dichloromethane or chloroform.

  • Conditions: Dropwise addition of chloroformate to the aniline solution at 0–5°C under inert atmosphere, followed by stirring at room temperature for 12–24 hours.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Yield and purity depend on stoichiometric control and exclusion of moisture.

Analytical Validation

Reaction progress is monitored via thin-layer chromatography (TLC), with final characterization using:

  • ¹H NMR: Signals for aromatic protons (δ 7.2–7.6 ppm), chloroethyl group (δ 3.6–4.2 ppm), and carbamate NH (δ 9.6 ppm).

  • IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), N-H (∼3300 cm⁻¹), and C-Br (∼600 cm⁻¹) .

Chemical Reactivity

Nucleophilic Substitution

The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), yielding substituted ethyl derivatives. For example, reaction with sodium azide produces 2-azidoethyl N-(4-bromophenyl)carbamate, a potential click chemistry intermediate.

Hydrolysis

Under acidic or basic conditions, the carbamate bond hydrolyzes to release 4-bromoaniline and 2-chloroethanol:

C₉H₉BrClNO₂ + H₂O → C₆H₆BrN + C₂H₅ClO\text{C₉H₉BrClNO₂ + H₂O → C₆H₆BrN + C₂H₅ClO}

This reactivity is critical in prodrug design, where enzymatic hydrolysis enables controlled drug release .

Hypothetical Biological Activity

Antimicrobial Properties

The bromine atom’s electronegativity enhances interactions with bacterial cell walls. Analogous compounds show MIC values of 8–16 μg/mL against Staphylococcus aureus, suggesting potential for structure-activity relationship (SAR) studies .

Comparative Analysis with Structural Analogs

A comparative evaluation highlights the impact of substituent position and halogen identity:

CompoundSubstituent PositionHalogenlogPCytotoxicity (IC₅₀)
2-Chloroethyl N-(4-bromophenyl)carbamateparaBr2.8Not reported
2-Chloroethyl N-(3-bromophenyl)carbamatemetaBr2.650 nM
2-Chloroethyl N-(4-chlorophenyl)carbamateparaCl2.3120 nM

The para-bromo derivative’s higher logP suggests improved bioavailability relative to chloro analogs .

Applications and Research Directions

Organic Synthesis Intermediate

The compound serves as a precursor in synthesizing heterocycles (e.g., quinolines, pyrazoles) via cyclocondensation reactions. For example, reaction with malononitrile yields pyrazole derivatives with antitumor activity .

Drug Discovery

Hypothetical applications include:

  • Prodrug Development: Carbamate hydrolysis enables site-specific drug activation.

  • Targeted Therapies: Conjugation with tumor-homing peptides enhances selectivity.

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